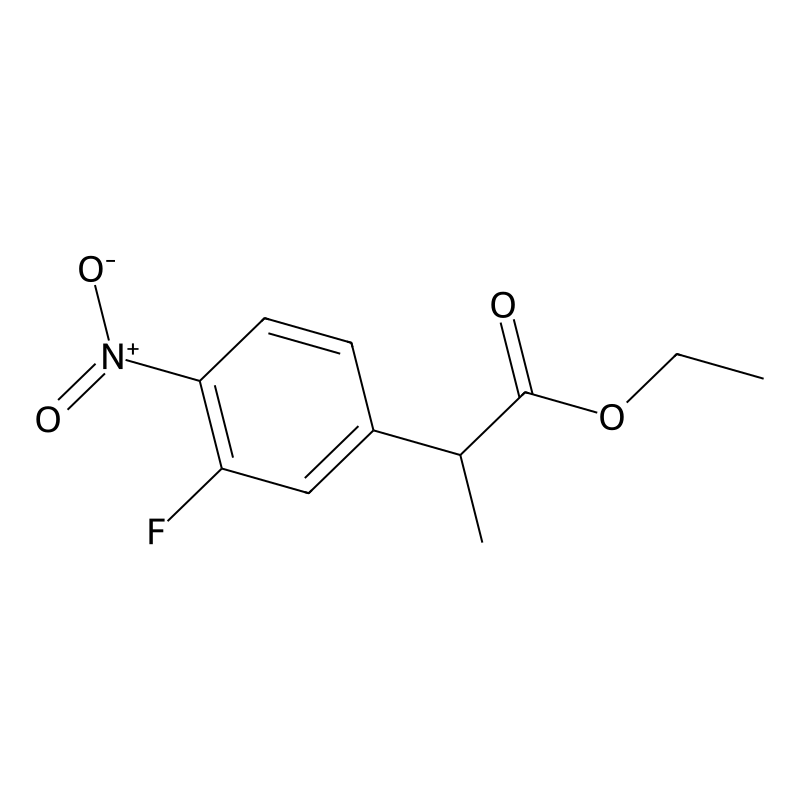Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate is a chemical compound with the molecular formula C11H12FNO4 and a CAS number of 78543-07-4. It features a propanoate group attached to a phenyl ring that is further substituted with a fluorine atom and a nitro group. This compound is characterized by its unique structure, which includes both electron-withdrawing groups (the nitro and fluoro substituents) that can significantly influence its chemical behavior and biological activity .
Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.
- Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol.
- Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring more electrophilic, allowing for nucleophilic substitution reactions.
- Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's reactivity and potential applications.
These reactions underscore the compound's versatility in synthetic chemistry .
The synthesis of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate typically involves the following steps:
- Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-nitroaniline and ethyl acrylate.
- Condensation Reaction: A condensation reaction is performed under acidic or basic conditions to form the desired ester.
- Purification: The product is purified through recrystallization or chromatography to obtain high purity levels.
This synthetic route highlights the compound's accessibility for research and industrial applications .
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate has potential applications in various fields:
- Pharmaceuticals: Its unique structure may allow it to serve as a lead compound for developing new drugs, particularly in antimicrobial or anti-inflammatory therapies.
- Chemical Research: It can be utilized as an intermediate in organic synthesis, facilitating the development of more complex molecules.
- Material Science: Due to its chemical properties, it may find applications in developing advanced materials or coatings .
Interaction studies involving Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate are crucial for understanding its behavior in biological systems. These studies may include:
- Binding Affinity Assessments: Evaluating how well the compound interacts with specific biological targets, such as enzymes or receptors.
- Toxicological Assessments: Investigating potential toxic effects on cells or organisms to ensure safety for therapeutic use.
Such studies are essential for determining the viability of this compound in pharmaceutical applications .
Similar Compounds: Comparison
Several compounds share structural similarities with Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-nitrophenyl)propanoate | Similar propanoate structure but lacks fluorine | May exhibit different biological activity profiles |
| Methyl 2-(3-fluoro-4-nitrophenyl)propanoate | Methyl instead of ethyl group | Potentially different solubility and reactivity |
| Ethyl 2-(3-chloro-4-nitrophenyl)propanoate | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
These compounds illustrate variations in substituents that can influence their chemical behavior and biological activity, highlighting the uniqueness of Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate within this class of chemicals .








